molecular formula C10H13NO2 B056020 5,6-Dimethoxyisoindoline CAS No. 114041-16-6

5,6-Dimethoxyisoindoline

Cat. No.: B056020
CAS No.: 114041-16-6
M. Wt: 179.22 g/mol
InChI Key: WMIINIMCTOCKNL-UHFFFAOYSA-N
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Description

5,6-Dimethoxyisoindoline is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. It is characterized by the presence of two methoxy groups attached to the isoindoline core, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisoindoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound, such as 3,4-dimethoxybenzylamine, in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the isoindoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxyisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of different substituted isoindoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted isoindoline derivatives.

Scientific Research Applications

5,6-Dimethoxyisoindoline has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research explores its potential therapeutic applications, such as anticancer properties and its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Comparison with Similar Compounds

    5,6-Dimethoxyindole: Shares the methoxy groups but differs in the core structure.

    5,6-Dimethoxyisoindolin-1-one: Similar structure with an additional carbonyl group.

    4-Phenylpiperidine-4-carbonitrile: Another compound with potential biological activity but different core structure.

Uniqueness: 5,6-Dimethoxyisoindoline is unique due to its specific structural features and the presence of methoxy groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to interact with multiple biological targets and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-4,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIINIMCTOCKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602167
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114041-16-6
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.20 g (4.46 mmol) of 2-benzyl-5,6-dimethoxyisoindoline was dissolved in 40 ml of methanol at 40° C., and 84 mg of 10% palladium carbon was added thereto. Under a hydrogen stream, catalytic reduction was conducted at the same temperature for 4 hours. The solvent was distilled off under reduced pressure, and a small amount of ethyl acetate and diethylether was added to the residue and stirred. The precipitates were collected to obtain 617 mg (yield: 77.3%) of the above identified compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
84 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5,6-Dimethoxyisoindoline interact with the σ2 receptor, and what are the downstream effects of this interaction?

A1: While the exact mechanism of action remains under investigation, research suggests that this compound demonstrates high affinity for the σ2 receptor. [, ] This binding appears to trigger downstream effects such as G1 phase cell cycle arrest, ultimately leading to antiproliferative activity against tumor cells. [, ] Further research is needed to fully elucidate the precise signaling pathways involved.

Q2: What is the structure-activity relationship (SAR) of this compound derivatives as σ2 receptor ligands?

A2: Studies indicate that the combination of a this compound scaffold with an N-(4-fluorophenyl)indole moiety enhances binding affinity and selectivity for the σ2 receptor. [] Researchers observed that modifications to these structural elements can significantly influence the compound's affinity for the σ2 receptor, highlighting the importance of SAR studies in optimizing drug design for this target. [, ]

Q3: What are the in vitro and in vivo efficacy results for this compound derivatives targeting the σ2 receptor?

A3: In vitro studies utilizing the MTT assay demonstrated that compounds incorporating the this compound scaffold exhibited significant antiproliferative activity against DU145, MCF7, and C6 cancer cell lines. [] Furthermore, in vivo studies utilizing a U87MG glioma xenograft model showcased the successful tumor visualization and high uptake of a radiolabeled this compound derivative, confirming the in vivo targeting of σ2 receptors in tumors. [] These findings support further investigation into the therapeutic potential of this compound-based compounds for cancer treatment.

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